Hydrocortisone phosphate triethylamine

Vue d'ensemble

Description

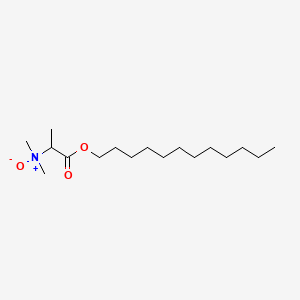

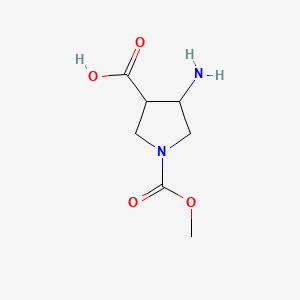

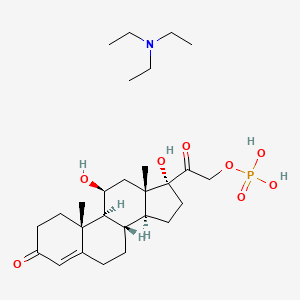

Hydrocortisone phosphate triethylamine, also known as Cortisol 21-phosphate triethylamine salt or (11β)-11,17-Dihydroxy-21-(phosphonooxy)pregn-4-ene-3,20-dione triethylamine salt, is a pharmaceutical compound . It is used as a reference standard in specified quality tests and assays as specified in the USP compendia .

Molecular Structure Analysis

The empirical formula of Hydrocortisone phosphate triethylamine is C21H31O8P · C6H15N . It has a molecular weight of 543.63 . The compound is a combination of hydrocortisone and triethylamine, indicating a complex structure with multiple functional groups.Physical And Chemical Properties Analysis

Hydrocortisone phosphate triethylamine is a pharmaceutical primary standard . The compound has a molecular weight of 543.63 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found.Applications De Recherche Scientifique

Hydrocortisone is used in managing ocular conditions due to its low anti-inflammatory properties and short duration of action. A study investigated its penetration capabilities into the anterior chamber of the eye when used as eye drops, highlighting the need for ophthalmologists to consider the lowest effective dose to minimize side effects like intraocular pressure increase or cataract development (Cagini et al., 2021).

In patients with septic shock, hydrocortisone therapy did not significantly improve survival or reverse shock, although it did hasten the reversal of shock in some patients (Sprung et al., 2008).

Hydrocortisone's efficacy in enhancing transcutaneous delivery via phonophoresis was explored, but no increase in serum cortisol concentrations following treatment was detected, suggesting no significant penetration through the epidermis (Bare et al., 1996).

Stress doses of hydrocortisone have been shown to reverse hyperdynamic septic shock more quickly than a placebo, reducing the time to cessation of vasopressor support in human septic shock (Briegel et al., 1999).

Hydrocortisone has been used in the biotransformation of other steroid drugs. An example is its production through the biotransformation of acetylated cortexolone in the filamentous fungus Absidia orchidis (Chen et al., 2019).

Phonophoretic application of hydrocortisone has been used in treating temporomandibular joint dysfunction, demonstrating its versatility in various medical applications (Wing, 1982).

Research on pharmacokinetics and pharmacodynamics following intra-articular administration of steroids, including hydrocortisone, indicated complete absorption from the injection site and identified threshold concentrations for maximum endogenous hydrocortisone suppression (Derendorf et al., 1986).

Hydrocortisone has been investigated for its effects on the metabolism, as observed in a metabonomic study that explored biochemical changes induced by hydrocortisone in an animal model (Chen et al., 2005).

Hydrocortisone has been studied for its potential in postnatal treatment to prevent or treat bronchopulmonary dysplasia in preterm infants, although its efficacy in this area remains inconclusive (Doyle et al., 2010).

Research into hydrogel systems containing hydrocortisone for colon-targeted drug delivery demonstrated the potential of hydrocortisone in various drug delivery systems (Liu et al., 2007).

Mécanisme D'action

While specific information on the mechanism of action of Hydrocortisone phosphate triethylamine is not available, hydrocortisone, a related compound, is known to bind to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Safety and Hazards

Hydrocortisone phosphate triethylamine is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction .

Orientations Futures

A recent research paper highlighted the therapeutic effects of hydrocortisone in sepsis and summarized the mechanisms by which hydrocortisone acted on the vascular endothelial cells . The paper pointed out that the mechanisms by which the combination therapy with other drugs enhances the effects of hydrocortisone are still unclear and need to be clarified to determine the benefit of the treatment of sepsis . This suggests that future research could focus on these areas.

Propriétés

IUPAC Name |

N,N-diethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O8P.C6H15N/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-4-7(5-2)6-3/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);4-6H2,1-3H3/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOLETVLSIWCFR-WDCKKOMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocortisone phosphate triethylamine | |

CAS RN |

122764-80-1 | |

| Record name | Hydrocortisone phosphate triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122764801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROCORTISONE PHOSPHATE TRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW76E0940U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.